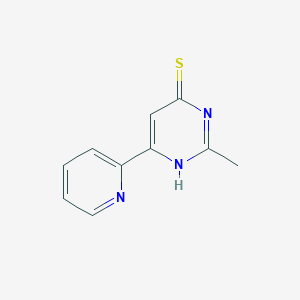![molecular formula C12H13N5O2S B12489529 1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12489529.png)
1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique combination of pyrimidine, pyrazole, and thiomorpholine moieties.
Métodos De Preparación
The synthesis of 1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the thiomorpholine or pyrimidine moieties can be modified.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid include other heterocyclic compounds with pyrimidine, pyrazole, or thiomorpholine moieties. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
Pyrimidine Derivatives: Known for their antiviral and anticancer properties.
Pyrazole Derivatives: Widely used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Thiomorpholine Derivatives: Studied for their potential as enzyme inhibitors and therapeutic agents
The uniqueness of 1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C12H13N5O2S |
|---|---|
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
1-(6-thiomorpholin-4-ylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2S/c18-12(19)9-1-2-17(15-9)11-7-10(13-8-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
Clave InChI |
MDJIDNBBGQBOIO-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC=NC(=C2)N3C=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12489447.png)
![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine](/img/structure/B12489452.png)
![[(5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-amino]-acetic acid](/img/structure/B12489454.png)
![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12489473.png)
![[Hydroxy(diphenyl)methyl]ferrocene](/img/structure/B12489475.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B12489476.png)
![10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12489482.png)
![N-[4-(adamantan-2-yl)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12489490.png)
![3-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489494.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12489498.png)
![N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12489505.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489515.png)

